2-(2-phenoxyethoxy)acetic Acid

Medicinal Chemistry ADME Physicochemical Properties

This 2-(2-phenoxyethoxy)acetic acid is a critical EP4 antagonist building block for medicinal chemistry teams. Its extended phenoxyethoxy linker provides a logP of 1.246 and pKa of 3.69—distinct from simpler phenoxyacetic acids—enabling precise lipophilicity and acidity tuning for improved membrane permeability and oral bioavailability in anti-inflammatory drug candidates. Use for amide/ester library synthesis in SAR studies. 95% pure powder.

Molecular Formula C10H12O4
Molecular Weight 196.202
CAS No. 2635-31-6
Cat. No. B2473129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenoxyethoxy)acetic Acid
CAS2635-31-6
Molecular FormulaC10H12O4
Molecular Weight196.202
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOCC(=O)O
InChIInChI=1S/C10H12O4/c11-10(12)8-13-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)
InChIKeyNTSHWLVOTQQHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenoxyethoxy)acetic Acid (CAS 2635-31-6): Procurement and Differentiation Guide


2-(2-Phenoxyethoxy)acetic Acid (CAS 2635-31-6) is a synthetic organic compound within the broader phenoxyacetic acid class, characterized by a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol . Its structure incorporates a carboxylic acid group linked to a phenoxyethoxy moiety, a feature that distinguishes it from simpler phenoxyacetic acids and has led to its investigation as a versatile building block in medicinal chemistry and materials science [1]. This compound is typically supplied as a powder with a purity of 95% .

Why 2-(2-Phenoxyethoxy)acetic Acid Cannot Be Substituted with Generic Phenoxyacetic Acid Derivatives


Generic substitution among phenoxyacetic acid derivatives is unreliable due to the profound impact of even minor structural variations on key physicochemical and biological properties. The presence, length, and nature of the ether linker between the phenyl ring and the carboxylic acid group fundamentally alter lipophilicity (logP), acidity (pKa), and molecular flexibility [1]. These differences directly influence solubility, membrane permeability, and the ability to engage in specific intermolecular interactions, thereby dictating biological activity and performance in synthetic applications. Therefore, the selection of a specific analog like 2-(2-phenoxyethoxy)acetic acid is a critical scientific decision that cannot be circumvented by using a 'class' representative.

2-(2-Phenoxyethoxy)acetic Acid (CAS 2635-31-6): Quantitative Differentiation from Analogs


Lipophilicity (logP) Differentiates 2-(2-Phenoxyethoxy)acetic Acid from Phenoxyacetic Acid (POA)

2-(2-Phenoxyethoxy)acetic acid demonstrates a significantly higher calculated partition coefficient (logP) of 1.246 [1] compared to the base molecule phenoxyacetic acid (POA), which has reported logP values in the range of 1.29 to 1.48 [2]. While the absolute difference appears small, it indicates a substantial increase in lipophilicity for a small molecule, which can influence membrane permeability and protein binding. This directly impacts the compound's suitability for applications where enhanced lipophilicity is desired compared to the more polar POA.

Medicinal Chemistry ADME Physicochemical Properties

Acidity (pKa) Modulation: 2-(2-Phenoxyethoxy)acetic Acid vs. Phenoxyacetic Acid

The introduction of the ethoxy spacer in 2-(2-phenoxyethoxy)acetic acid results in a calculated pKa of 3.69 [1]. This is slightly lower than the commonly reported pKa of phenoxyacetic acid (POA), which ranges from 3.12 to 3.7 depending on the source and conditions [2]. A pKa of 3.69 indicates it will be predominantly ionized at physiological pH (7.4), a critical factor for water solubility and drug-receptor interactions. This subtle but verifiable shift in acidity can be exploited in synthetic and formulation strategies requiring a specific ionization state.

Medicinal Chemistry Solubility Formulation Science

Enhanced Molecular Flexibility: Rotatable Bond Count

2-(2-Phenoxyethoxy)acetic acid possesses 6 freely rotatable bonds [1], which is a direct consequence of its ethylene glycol ether linker. In comparison, the simpler phenoxyacetic acid (POA) has fewer rotatable bonds due to the absence of this ethoxy spacer. This increased conformational flexibility can be a decisive factor in molecular recognition, allowing the compound to adopt a wider range of shapes to fit into a specific protein binding site or to self-assemble in a particular way.

Molecular Modeling Drug Design Conformational Analysis

Use as a Key Intermediate in EP4 Receptor Antagonist Patents

The 'phenoxyethoxy' motif, the exact core of 2-(2-phenoxyethoxy)acetic acid, is a critical structural element in a series of patented compounds claimed as selective EP4 receptor antagonists for the treatment of inflammatory conditions like arthritis and associated pain [1]. The patent (WO2014126746A1) explicitly claims compounds of Formula I, which encompass this core structure, and provides data demonstrating their selectivity for the EP4 receptor over EP1, EP2, and EP3 [1]. While not a drug itself, this direct linkage to a specific and high-value patent family provides strong evidence for its utility and procurement value in medicinal chemistry research focused on this target, differentiating it from phenoxyacetic acid analogs not featured in this patent space.

Medicinal Chemistry Inflammation Pain Management Patents

Defined Application Scenarios for 2-(2-Phenoxyethoxy)acetic Acid (CAS 2635-31-6) Based on Evidence


Medicinal Chemistry: Synthesis and SAR Studies of EP4 Receptor Antagonists

This compound is a high-priority procurement target for medicinal chemistry teams engaged in the development of novel anti-inflammatory agents. Its core 'phenoxyethoxy' motif is central to a series of patented, selective EP4 receptor antagonists intended for treating arthritis and pain [1]. Researchers should use this acid as a key building block to generate libraries of amides or esters for structure-activity relationship (SAR) studies, as defined in the patent literature [1].

ADME Optimization: Modulating Lipophilicity and Acidity in Lead Compounds

Scientific procurement of this analog over simpler phenoxyacetic acid should be driven by a need to fine-tune the lipophilicity and acidity profile of a lead compound. Its calculated logP of 1.246 [2] and pKa of 3.69 [2] provide a distinct physicochemical signature. Researchers can leverage these properties when a specific increase in logP or a subtle pKa shift is predicted to improve membrane permeability, reduce off-target binding, or enhance the oral bioavailability of a drug candidate compared to using phenoxyacetic acid.

Conformational Analysis and Molecular Modeling

Investigators studying the role of molecular flexibility in protein-ligand interactions should consider this compound. Its 6 freely rotatable bonds [2] confer a high degree of conformational freedom, making it a valuable tool for exploring binding modes where an extended and flexible linker is advantageous. This is in contrast to the more rigid phenoxyacetic acid scaffold, allowing for the study of the entropic and enthalpic contributions of the ethoxy spacer to binding affinity.

Synthetic Methodology: Exploring Ether-Linked Carboxylic Acid Reactivity

For process chemists and synthetic methodologists, this compound serves as a specific substrate for exploring reactions of carboxylic acids with an extended ether chain. Its unique combination of functional groups allows for the investigation of chemoselectivity in reactions such as amide coupling, esterification, or reduction, where the presence of the internal ether linkage may influence reactivity or necessitate tailored conditions compared to simpler phenoxy acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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